9,10-Bis[phenyl(m-tolyl)-amino]anthracene is an organic compound characterized by the molecular formula C40H32N2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. This compound is primarily utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its excellent luminescent characteristics and high quantum yield, which enhance the efficiency of light emission in electronic devices .
The primary chemical reaction involving 9,10-Bis[phenyl(m-tolyl)-amino]anthracene is the Buchwald-Hartwig amination. In this reaction, anthracene is combined with phenylamine and m-toluidine in the presence of a palladium catalyst and a base such as potassium tert-butoxide. The reaction typically occurs in toluene at elevated temperatures (100-120°C) under an inert atmosphere.
The compound can also undergo various photo
Research indicates that 9,10-Bis[phenyl(m-tolyl)-amino]anthracene exhibits potential biological activity, particularly in the field of photodynamic therapy. Its luminescent properties allow it to be used in bioimaging, facilitating the visualization of biological processes at the cellular level. The compound's ability to generate reactive oxygen species upon light excitation may also contribute to its therapeutic potential .
The synthesis of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene typically involves:
9,10-Bis[phenyl(m-tolyl)-amino]anthracene has a wide range of applications:
Studies on the interactions of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene indicate that its photophysical properties can be influenced by environmental factors such as solvent polarity and temperature. The compound's fluorescence can be quenched or enhanced depending on these conditions, making it a valuable tool for studying molecular interactions in various settings .
Several compounds share structural similarities with 9,10-Bis[phenyl(m-tolyl)-amino]anthracene:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
9,10-Diphenylanthracene | C26H20 | Known for its strong fluorescence but lower quantum yield compared to 9,10-Bis[phenyl(m-tolyl)-amino]anthracene. |
9,10-Bis(phenylethynyl)anthracene | C28H22 | Exhibits different photophysical properties due to ethynyl substitutions. |
9,10-Dimethylanthracene | C16H12 | Less luminescent than 9,10-Bis[phenyl(m-tolyl)-amino]anthracene; used mainly in organic synthesis. |
The uniqueness of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene lies in its superior luminescent properties and high quantum yield compared to similar compounds. Its specific structure facilitates efficient energy transfer, making it particularly effective for applications in OLEDs and other organic electronic devices .